7-[(3-Chlorophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol
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Overview
Description
7-[(3-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a chlorophenyl group, a pyridinyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
7-[(3-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-[(3-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(3-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to specific receptors, modulating their activity and leading to various biological effects .
Properties
Molecular Formula |
C22H18ClN3O |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
7-[(3-chlorophenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C22H18ClN3O/c1-14-8-9-15-10-11-18(22(27)21(15)25-14)20(16-5-4-6-17(23)13-16)26-19-7-2-3-12-24-19/h2-13,20,27H,1H3,(H,24,26) |
InChI Key |
AQPFIEMLHIVYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC(=CC=C3)Cl)NC4=CC=CC=N4 |
Origin of Product |
United States |
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